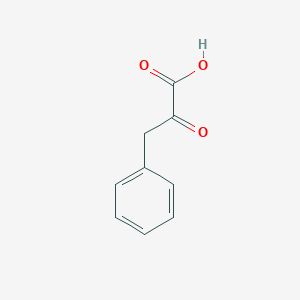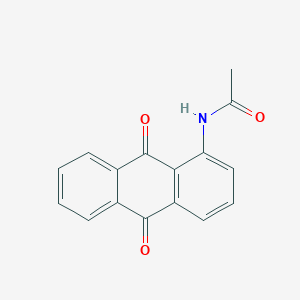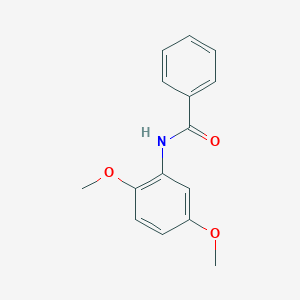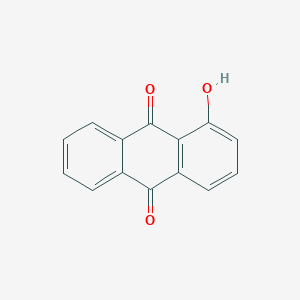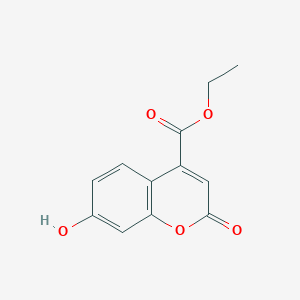
Ethyl 7-hydroxycoumarin-4-carboxylate
Vue d'ensemble
Description
Synthesis Analysis
The synthesis of ethyl 7-hydroxycoumarin-4-carboxylate derivatives involves multiple steps, starting from commercially available compounds. For instance, the synthesis of the fluorescent amino acid rac-(7-hydroxycoumarin-4-yl)ethylglycine from (7-hydroxycoumarin-4-yl)acetic acid represents a specific application, showcasing the compound's versatility as a fluorescent probe in proteins (Braun & Dittrich, 2010). Furthermore, ethyl 7-hydroxycoumarin-3-carboxylate derivatives have been synthesized to explore their liquid crystalline properties, highlighting the compound's utility in material science (Srinivasa, Palakshamurthy, & Mohammad, 2018).
Molecular Structure Analysis
The molecular structure of ethyl 7-hydroxycoumarin-4-carboxylate derivatives has been elucidated through various analytical techniques, such as X-ray crystallography. These studies reveal the planar nature of the coumarin core and the specific positioning of the ethyl carboxylate group, which influences the compound's reactivity and interaction with other molecules. The crystal structure of ethyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate monohydrate, for instance, showcases the importance of hydrogen bonds and π-π interactions in determining the supramolecular array of these compounds (Galdámez, García-Beltrán, & Cassels, 2011).
Chemical Reactions and Properties
Ethyl 7-hydroxycoumarin-4-carboxylate undergoes various chemical reactions, contributing to its wide range of applications. Reactions such as the Pechmann condensation highlight its utility in synthesizing hydroxycoumarins, important for their biological and chemical properties. The versatility of the compound is further demonstrated through its ability to form different derivatives with potential biological activities (Hoefnagel, Gunnewegh, Downing, & Bekkum, 1995).
Physical Properties Analysis
The physical properties of ethyl 7-hydroxycoumarin-4-carboxylate derivatives, such as their liquid crystalline behavior, are of particular interest. These properties are influenced by the molecular structure and substituents present on the coumarin ring, which affect the material's mesomorphic behavior and potential applications in display technologies (Srinivasa, Palakshamurthy, & Mohammad, 2018).
Applications De Recherche Scientifique
Ethyl 7-hydroxycoumarin-3-carboxylate derivatives exhibit liquid crystalline properties, with smaller homologues showing smectic A mesophase and larger ones showing enantiotropic smectic A and nematic mesophases (Srinivasa, Palakshamurthy, & Mohammad, 2018).
Ethyl 7-hydroxycoumarin-3-yl ester, a coumarin derivative, exhibits potent cytotoxicity against various tumor cell lines, including breast, liver, colon, and prostate cancer cells (Tmamm, Mohammed, & El‐Deen, 2019).
The crystal structure of ethyl 7-hydroxy-2-oxo-2H-chromene-3-carboxylate monohydrate is planar, except for the carboxylate group, and forms a supramolecular array through hydrogen bonds and intermolecular interactions (Galdámez, García-Beltrán, & Cassels, 2011).
Carboxamide derivatives of 6- and 7-substituted coumarins show inhibitory action against lipoxygenase and tumor-associated carbonic anhydrase IX, indicating potential in cancer therapy (Peperidou et al., 2018).
Ethyl substituted coumarin-4-yl derivatives are used as photoremovable protecting groups for amino acids in solid-phase peptide synthesis (Weis, Shafiq, Gropeanu, & Campo, 2012).
Hybrid molecules containing coumarin moiety, synthesized from ethyl 7-hydroxycoumarin-3-carboxylate, show significant anti-breast cancer activity (Radwan, Elsayed, El-Moneim, & Moustafa, 2021).
A fluorescent probe based on ethyl 7-hydroxycoumarin-3-carboxylate demonstrates dual sensing for Ca2+ and Zn2+ ions and can image intracellular Zn2+ ions in cancer cells (Pan et al., 2017).
Novel 7-hydroxycoumarin-3-carboxamides exhibit selective inhibition of tumor-associated isoforms of carbonic anhydrase, suggesting their potential in anticancer therapy (Thacker et al., 2019).
Safety And Hazards
Orientations Futures
The future directions of Ethyl 7-hydroxycoumarin-4-carboxylate research could involve exploring its potential biological activities. Many coumarin derivatives have been found to exhibit good biological activities and have become commonly used in clinical medicine or are being studied in proprietary medicinal research .
Propriétés
IUPAC Name |
ethyl 7-hydroxy-2-oxochromene-4-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10O5/c1-2-16-12(15)9-6-11(14)17-10-5-7(13)3-4-8(9)10/h3-6,13H,2H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SNMUERBNQDOIQB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=CC(=O)OC2=C1C=CC(=C2)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60420669 | |
| Record name | Ethyl 7-hydroxy-2-oxo-2H-1-benzopyran-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60420669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
234.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 7-hydroxycoumarin-4-carboxylate | |
CAS RN |
1084-45-3 | |
| Record name | Ethyl 7-hydroxy-2-oxo-2H-1-benzopyran-4-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60420669 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1084-45-3 | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

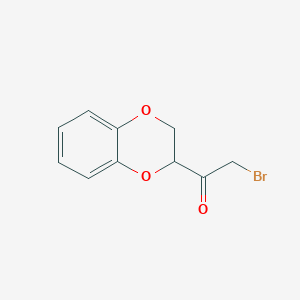
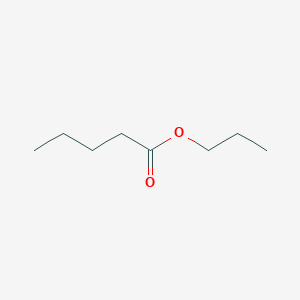
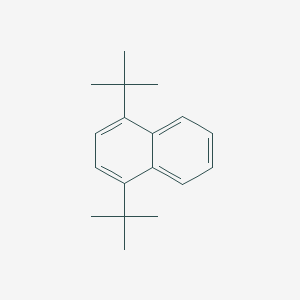
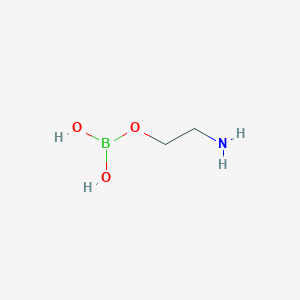
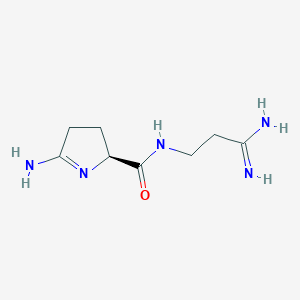
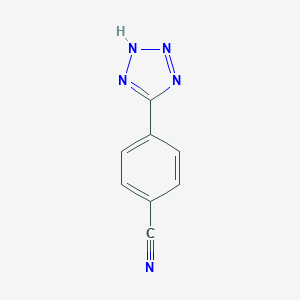
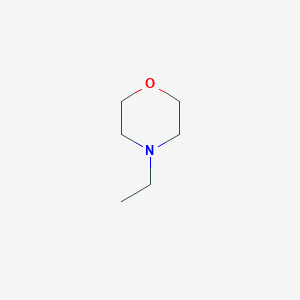
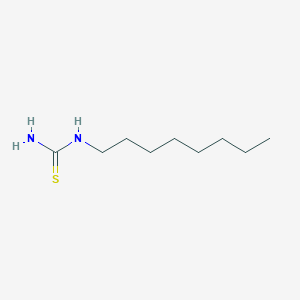
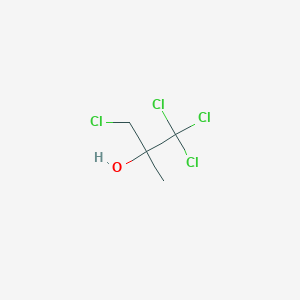
![Octadecanoic acid, 2-[2-[2-(2-hydroxyethoxy)ethoxy]ethoxy]ethyl ester](/img/structure/B86944.png)
